Isostearyl hydroxystearate

Description

Properties

CAS No. |

162888-05-3 |

|---|---|

Molecular Formula |

C36H72O3 |

Molecular Weight |

553 g/mol |

IUPAC Name |

16-methylheptadecyl 12-hydroxyoctadecanoate |

InChI |

InChI=1S/C36H72O3/c1-4-5-6-25-30-35(37)31-26-21-17-13-14-18-22-27-32-36(38)39-33-28-23-19-15-11-9-7-8-10-12-16-20-24-29-34(2)3/h34-35,37H,4-33H2,1-3H3 |

InChI Key |

MZHRZGNAWRBAAD-UHFFFAOYSA-N |

SMILES |

CCCCCCC(CCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C)O |

Canonical SMILES |

CCCCCCC(CCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C)O |

Synonyms |

ISOSTEARYL HYDROXYSTEARATE |

Origin of Product |

United States |

Foundational & Exploratory

Isostearyl hydroxystearate chemical structure and properties

An In-depth Technical Guide on Isostearyl Hydroxystearate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a complex ester widely utilized in the cosmetics and personal care industries. It is formed through the esterification of isostearyl alcohol and 12-hydroxystearic acid.[1] This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and its role as a skin conditioning agent.

Chemical Structure and Identification

This compound is the ester of a branched-chain alcohol (isostearyl alcohol) and a hydroxylated fatty acid (12-hydroxystearic acid). Its chemical identity is defined by the following identifiers:

-

IUPAC Name : 16-methylheptadecyl 12-hydroxyoctadecanoate[2]

-

Molecular Formula : C₃₆H₇₂O₃[2]

-

Synonyms : Pelemol ISHS, Ethox ISHS, Schercemol SHS ester[2]

The branched nature of the isostearyl alcohol component and the hydroxyl group on the stearic acid chain contribute to the unique properties of this ester, influencing its texture, spreadability, and interaction with the skin.

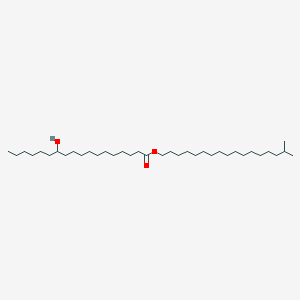

Caption: General representation of the isostearyl and 12-hydroxystearate moieties linked by an ester bond.

Physicochemical Properties

This compound is characterized by the following properties:

| Property | Value | Reference |

| Molecular Weight | 553.0 g/mol | [2] |

| Physical State | Soft solid (paste) at 25°C | [5] |

| Melting Point | ~ 25 – 30°C | [5] |

| Solubility | Miscible in warm oils, insoluble in water | [4][5] |

| Appearance | Waxy solid | [6] |

Synthesis and Manufacturing

The commercial synthesis of this compound is typically a proprietary process. However, it can be generally described as an esterification reaction between 12-hydroxystearic acid and isostearyl alcohol.

General Synthesis of 12-Hydroxystearic Acid

12-hydroxystearic acid is primarily derived from castor oil, which is rich in ricinoleic acid. The process involves the hydrogenation of the double bond in ricinoleic acid.[7]

Esterification

The synthesis of this compound involves the reaction of 12-hydroxystearic acid with isostearyl alcohol, typically in the presence of an acid catalyst at elevated temperatures. The reaction is driven to completion by the removal of water.

Caption: Simplified workflow for the synthesis of this compound.

Mechanism of Action and Applications

This compound primarily functions as an emollient and skin conditioning agent in cosmetic and dermatological formulations.[8][9] Its mechanism of action is centered on its ability to improve the skin barrier function.

As an emollient, it helps to maintain the softness, smoothness, and pliability of the skin. It forms a semi-occlusive layer on the skin surface, which reduces transepidermal water loss (TEWL), thereby helping to keep the skin hydrated.[5] The unique branched structure of this compound contributes to a lighter, less greasy feel compared to some other occlusive agents.

While this compound does not directly interact with specific signaling pathways in the manner of a pharmacologically active drug, its effect on the physical barrier of the skin can indirectly influence cellular responses related to skin health and inflammation. A well-maintained skin barrier is crucial for protecting against external irritants and allergens, which can trigger inflammatory signaling cascades.[10][11][12]

Caption: Logical flow of how this compound improves skin barrier function.

Experimental Protocols

Detailed experimental protocols for the industrial synthesis and analysis of this compound are often proprietary. However, general laboratory-scale procedures and analytical methods can be described.

Laboratory-Scale Synthesis

A general procedure for the esterification of a fatty acid with an alcohol would involve:

-

Charging a reaction vessel with 12-hydroxystearic acid, isostearyl alcohol, and a suitable acid catalyst (e.g., p-toluenesulfonic acid).

-

Heating the mixture under an inert atmosphere (e.g., nitrogen) to a temperature typically between 120-180°C.

-

Continuously removing the water formed during the reaction using a Dean-Stark apparatus or by applying a vacuum.

-

Monitoring the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value reaches a predetermined low level.

-

Purifying the crude product by neutralization, washing, and filtration to remove the catalyst and any unreacted starting materials.

Analytical Characterization

The identity and purity of this compound can be determined using standard analytical techniques:

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess the purity of the ester and quantify any residual starting materials.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the ester functional group and the absence of carboxylic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the identity of the compound.[7]

-

Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior.[7]

Safety and Toxicology

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of alkyl esters, including this compound, and concluded that they are safe for use in cosmetic products when formulated to be non-irritating.[2] It is considered to be non-irritating to the skin and eyes and orally non-toxic.[5] As with any cosmetic ingredient, formulation considerations are important to ensure the final product is safe and effective for consumer use.

References

- 1. ewg.org [ewg.org]

- 2. This compound | C36H72O3 | CID 19821415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. specialchem.com [specialchem.com]

- 4. thegoodscentscompany.com [thegoodscentscompany.com]

- 5. This compound | Cosmetic Ingredients Guide [ci.guide]

- 6. 12-HYDROXYSTEARIC ACID - Ataman Kimya [atamanchemicals.com]

- 7. benchchem.com [benchchem.com]

- 8. Fatty Acids, Fatty Alcohols, Synthetic Esters and Glycerin Applications in the Cosmetic Industry | Plastic Surgery Key [plasticsurgerykey.com]

- 9. aston-chemicals.com [aston-chemicals.com]

- 10. Skin Barrier Function: The Interplay of Physical, Chemical, and Immunologic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. jcadonline.com [jcadonline.com]

An In-depth Technical Guide to the Synthesis of Isostearyl Hydroxystearate from Vegetable-Derived Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isostearyl hydroxystearate, an ester with significant applications in the cosmetic and pharmaceutical industries, is prized for its unique emollient and moisturizing properties. This technical guide provides a comprehensive overview of the synthesis of this compound exclusively from vegetable-derived sources. It details the production of the key precursors, 12-hydroxystearic acid from castor oil and isostearyl alcohol from oleic acid, followed by their esterification. This document furnishes detailed experimental protocols, presents quantitative data in structured tables, and includes visual diagrams of the synthesis pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is a high-molecular-weight ester recognized for its excellent skin-conditioning and emollient effects.[1] Derived from the esterification of isostearyl alcohol and 12-hydroxystearic acid, its synthesis from vegetable-based feedstocks aligns with the growing demand for sustainable and natural ingredients in various formulations.[2] This guide outlines a feasible and reproducible pathway for its laboratory-scale synthesis, starting from commercially available vegetable oils.

Synthesis of Precursors from Vegetable Sources

The overall synthesis of this compound is a multi-step process that begins with the preparation of its two primary components: 12-hydroxystearic acid and isostearyl alcohol, both derivable from vegetable oils.

Synthesis of 12-Hydroxystearic Acid from Castor Oil

12-Hydroxystearic acid is efficiently produced from castor oil, which is rich in ricinoleic acid. The synthesis involves a two-step process: hydrogenation of the double bond in ricinoleic acid followed by hydrolysis of the triglyceride.

Experimental Protocol:

-

Hydrogenation of Castor Oil:

-

In a high-pressure reactor, charge castor oil and a nickel-based catalyst (e.g., Raney nickel, 1-2% by weight of the oil).

-

Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen to 10-15 atm.

-

Heat the mixture to 140-160°C with vigorous stirring.

-

Maintain these conditions for 2-4 hours, monitoring hydrogen uptake to determine reaction completion.

-

Cool the reactor, vent the hydrogen, and filter the hot mixture to remove the catalyst, yielding hydrogenated castor oil (HCO).

-

-

Hydrolysis of Hydrogenated Castor Oil:

-

In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, add the obtained HCO and a 25% aqueous solution of sodium hydroxide (B78521) (a slight molar excess relative to the ester linkages in HCO).

-

Heat the mixture to 90-100°C with vigorous stirring for 3-5 hours to achieve complete saponification.

-

After saponification, cool the mixture to 70-80°C and slowly add a 20% aqueous sulfuric acid solution with continuous stirring until the pH is acidic (pH 2-3), precipitating the 12-hydroxystearic acid.

-

Wash the precipitate with hot water (80-90°C) several times until the washings are neutral to remove excess acid and glycerol.

-

Dry the resulting white solid under vacuum at 70-80°C to obtain pure 12-hydroxystearic acid.

-

Table 1: Typical Reaction Parameters and Yields for 12-Hydroxystearic Acid Synthesis

| Parameter | Value |

| Hydrogenation | |

| Catalyst | Raney Nickel (1-2 wt%) |

| Hydrogen Pressure | 10-15 atm |

| Temperature | 140-160°C |

| Reaction Time | 2-4 hours |

| Yield of HCO | >95% |

| Hydrolysis | |

| NaOH Concentration | 25% aqueous solution |

| Temperature | 90-100°C |

| Reaction Time | 3-5 hours |

| Yield of 12-HSA | >90% |

Synthesis of Isostearyl Alcohol from Oleic Acid

Isostearyl alcohol is a branched-chain C18 alcohol. A common route to its synthesis from vegetable sources involves the dimerization of oleic acid, followed by hydrogenation and reduction. For the purpose of this guide, we will outline the conceptual pathway. In a laboratory setting, it is often more practical to procure vegetable-derived isostearic acid or isostearyl alcohol from commercial suppliers.

The industrial synthesis typically involves:

-

Dimerization of Oleic Acid: Oleic acid, obtainable from high-oleic vegetable oils like sunflower or safflower oil, is dimerized using a clay catalyst at high temperatures. This process results in a mixture of dimer, trimer, and monomer acids, including branched-chain C18 isomers (isostearic acid).

-

Hydrogenation: The resulting mixture is hydrogenated to saturate any remaining double bonds.

-

Fractional Distillation: Isostearic acid is separated from the mixture by fractional distillation.

-

Reduction: The purified isostearic acid is then reduced to isostearyl alcohol, typically using a copper chromite catalyst under high pressure and temperature.

Synthesis of this compound

The final step is the esterification of the vegetable-derived isostearyl alcohol and 12-hydroxystearic acid. A common and effective method is the Fischer esterification using an acid catalyst.

Experimental Protocol:

-

Reaction Setup:

-

In a three-necked round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, a thermometer, and a magnetic stirrer, add equimolar amounts of 12-hydroxystearic acid and isostearyl alcohol.

-

Add a suitable solvent that forms an azeotrope with water, such as toluene (B28343) or xylene (approximately 2 mL per gram of reactants).

-

Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (1-2 mol% of the limiting reactant).[3][4]

-

-

Esterification Reaction:

-

Heat the mixture to reflux (typically 110-140°C, depending on the solvent) with vigorous stirring.[4]

-

Continuously remove the water formed during the reaction via the Dean-Stark trap to drive the equilibrium towards the product.

-

Monitor the reaction progress by measuring the amount of water collected or by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

-

Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the organic phase with a saturated sodium bicarbonate solution to neutralize the p-TSA catalyst, followed by washing with brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

For high purity, the crude ester can be further purified by vacuum distillation at low pressure to remove any unreacted starting materials.[5]

-

Table 2: Reaction Parameters for this compound Synthesis

| Parameter | Value |

| Reactant Molar Ratio | 1:1 (12-HSA:Isostearyl Alcohol) |

| Catalyst | p-Toluenesulfonic acid (1-2 mol%) |

| Solvent | Toluene or Xylene |

| Temperature | Reflux (110-140°C) |

| Reaction Time | 4-8 hours |

| Theoretical Yield | >90% |

Physicochemical Properties and Characterization

The final product, this compound, is typically a soft, waxy solid at room temperature.[2]

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Soft, waxy solid | [2] |

| Color | Off-white to yellowish | |

| Melting Point | 25-35°C | [2] |

| Acid Value | < 5 mg KOH/g | |

| Saponification Value | 95-110 mg KOH/g | |

| Hydroxyl Value | 60-80 mg KOH/g | |

| Solubility | Soluble in oils, insoluble in water | [2] |

Characterization Techniques:

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the ester linkage (C=O stretch around 1740 cm⁻¹) and the presence of the hydroxyl group (-OH stretch around 3400 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the identity of the final product.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity of the product and identify any residual starting materials or byproducts.

Visual Diagrams

Synthesis Pathway of this compound

References

- 1. This compound - Description [tiiips.com]

- 2. This compound | Cosmetic Ingredients Guide [ci.guide]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis of Fatty Acid Esters of Selected Higher Polyols Over Homogeneous Metallic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]

An In-depth Technical Guide to the Physicochemical Characteristics of Isostearyl Hydroxystearate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isostearyl hydroxystearate is a versatile ester that finds significant application in the cosmetic and pharmaceutical industries as an emollient, occlusive, and moisturizing agent. Its unique physicochemical properties, derived from its branched-chain structure, contribute to its desirable sensory profile and functional performance in various formulations. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including its molecular and physical properties. Detailed experimental protocols for the determination of key parameters are outlined, and visual representations of its synthesis and characterization workflow are provided to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

This compound is the ester of isostearyl alcohol and hydroxystearic acid.[1] It is a completely vegetable-derived ingredient, valued for its emollient and skin-conditioning properties.[2] In cosmetic and dermatological formulations, it functions to soften and smooth the skin by forming a semi-occlusive layer that helps to reduce transepidermal water loss.[2] Its non-irritating and non-toxic nature makes it a safe and effective ingredient for a wide range of applications, including skincare, color cosmetics, and hair care products.[2][3]

Molecular and Physicochemical Properties

The chemical structure and properties of this compound are well-defined, contributing to its functional role in various formulations.

| Property | Value | Reference |

| Chemical Name | 16-methylheptadecyl 12-hydroxyoctadecanoate | [4] |

| INCI Name | This compound | [2] |

| CAS Number | 162888-05-3 | [2] |

| Molecular Formula | C36H72O3 | [4] |

| Molecular Weight | 552.96 g/mol | [4] |

| Appearance | Soft solid/paste at 25°C | [2] |

| Melting Point | Approximately 25 – 30°C | [2] |

| Solubility | Miscible in natural and mineral warm oils; Insoluble in water | [2] |

| Predicted Boiling Point | 607.3 ± 28.0 °C | |

| Predicted Density | 0.885 ± 0.06 g/cm³ |

Synthesis of this compound

This compound is synthesized through the esterification of isostearyl alcohol with 12-hydroxystearic acid. This reaction typically involves heating the two reactants in the presence of a catalyst, followed by purification steps to remove any unreacted starting materials and byproducts.

Experimental Protocols for Physicochemical Characterization

The following section details the methodologies for determining the key physicochemical parameters of this compound. These protocols are based on standard methods for the analysis of fats, oils, and cosmetic esters.

Viscosity Determination

Viscosity is a critical parameter that influences the texture and application properties of a formulation.

-

Method: Rotational viscometry is a suitable method for measuring the viscosity of this compound.[5]

-

Apparatus: A rotational viscometer with appropriate spindle geometry.[6]

-

Procedure:

-

Melt the sample of this compound by warming it to a temperature just above its melting point.

-

Place the molten sample in the viscometer's sample cup, ensuring the spindle is immersed to the correct level.

-

Allow the sample to equilibrate to the desired measurement temperature (e.g., 25°C or 40°C).

-

Set the viscometer to a specific rotational speed (RPM) and allow the reading to stabilize. It is recommended to let the spindle complete at least five revolutions.[6]

-

Record the viscosity reading in millipascal-seconds (mPa·s).

-

Repeat the measurement at different rotational speeds to assess the shear-thinning behavior of the material.[5]

-

Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is useful for quality control and identification.

-

Method: The refractive index can be determined using a standard refractometer.[7]

-

Apparatus: An Abbé refractometer or a digital refractometer.

-

Procedure:

-

Ensure the refractometer prisms are clean and dry.

-

Calibrate the instrument using a standard of known refractive index.

-

Apply a small amount of the molten this compound sample to the lower prism.

-

Close the prisms and allow the sample to reach the temperature of the instrument, which should be thermostatically controlled.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index from the instrument's scale.

-

Acid Value Determination

The acid value indicates the amount of free fatty acids present in the ester, which can be an indicator of hydrolysis or impurity.

-

Method: Titration with a standardized solution of potassium hydroxide (B78521).[8]

-

Apparatus: Burette, conical flasks, hot plate.

-

Reagents:

-

Neutralized solvent (e.g., a mixture of ethanol (B145695) and ether).

-

Phenolphthalein (B1677637) indicator solution.

-

Standardized 0.1 M potassium hydroxide (KOH) solution.

-

-

Procedure:

-

Accurately weigh a known amount of the this compound sample into a conical flask.

-

Add a measured volume of the neutralized solvent and warm gently if necessary to dissolve the sample.

-

Add a few drops of phenolphthalein indicator.

-

Titrate the solution with the standardized KOH solution until a faint pink color persists for at least 30 seconds.

-

Record the volume of KOH solution used.

-

The acid value is calculated in mg KOH per gram of sample.[8]

-

Saponification Value Determination

The saponification value is a measure of the average molecular weight of the fatty acids in the ester.[9]

-

Method: Refluxing the sample with an excess of alcoholic potassium hydroxide followed by back-titration.[10]

-

Apparatus: Reflux condenser, burette, conical flasks, water bath.

-

Reagents:

-

0.5 M alcoholic potassium hydroxide (KOH) solution.

-

0.5 M hydrochloric acid (HCl) standard solution.

-

Phenolphthalein indicator solution.

-

-

Procedure:

-

Accurately weigh a known amount of the this compound sample into a flask.

-

Add a precise volume of the alcoholic KOH solution.

-

Connect the flask to a reflux condenser and heat in a boiling water bath for 30-60 minutes.[11]

-

Allow the solution to cool and add a few drops of phenolphthalein indicator.

-

Titrate the excess KOH with the standardized HCl solution.

-

Perform a blank titration without the sample.[11]

-

The saponification value is calculated from the difference in the titration volumes of the blank and the sample.[10]

-

Iodine Value Determination

The iodine value is a measure of the degree of unsaturation (number of double bonds) in the fatty acid chains.[12]

-

Method: The Wijs method is a common procedure for determining the iodine value.[13]

-

Apparatus: Iodine flasks, burette, pipettes.

-

Reagents:

-

Wijs solution (iodine monochloride in glacial acetic acid).

-

Potassium iodide (KI) solution.

-

Standardized 0.1 M sodium thiosulfate (B1220275) (Na2S2O3) solution.

-

Starch indicator solution.

-

-

Procedure:

-

Accurately weigh a known amount of the this compound sample into an iodine flask.

-

Dissolve the sample in a suitable solvent (e.g., carbon tetrachloride or cyclohexane).

-

Add a precise volume of Wijs solution, stopper the flask, and allow it to stand in the dark for 30 minutes.

-

Add a solution of potassium iodide and water.

-

Titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow color almost disappears.

-

Add a few drops of starch indicator and continue the titration until the blue color disappears.

-

Perform a blank determination under the same conditions.

-

The iodine value is calculated based on the difference in titration volumes between the blank and the sample.[12]

-

Experimental Characterization Workflow

The comprehensive characterization of this compound involves a series of analytical techniques to determine its physicochemical properties.

Conclusion

This compound possesses a distinct set of physicochemical characteristics that make it a valuable ingredient in the formulation of cosmetic and pharmaceutical products. Its emollient and occlusive properties, combined with a favorable safety profile, contribute to its widespread use. The experimental protocols detailed in this guide provide a framework for the comprehensive analysis and quality control of this compound, ensuring its consistent performance in various applications. Further research into its specific interactions within complex formulations will continue to expand its utility in advanced drug delivery and skincare systems.

References

- 1. ewg.org [ewg.org]

- 2. This compound | Cosmetic Ingredients Guide [ci.guide]

- 3. This compound, 162888-05-3 [thegoodscentscompany.com]

- 4. This compound | C36H72O3 | CID 19821415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Viscosity measurement in the personal care industry | Anton Paar Wiki [wiki.anton-paar.com]

- 6. youtube.com [youtube.com]

- 7. library.aocs.org [library.aocs.org]

- 8. fssai.gov.in [fssai.gov.in]

- 9. Aquadocs Repository [aquadocs.org]

- 10. youtube.com [youtube.com]

- 11. Estimation of Saponification Value of Fats/Oils. (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 12. Iodine value - Wikipedia [en.wikipedia.org]

- 13. download.cdrfoodlab.com [download.cdrfoodlab.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Isostearyl Hydroxystearate (CAS No. 162888-05-3)

Introduction

This compound, bearing the CAS number 162888-05-3, is the ester formed from the reaction of isostearyl alcohol and hydroxystearic acid.[1][2] This compound is a prominent ingredient in the cosmetics and personal care industries, valued for its properties as an emollient and skin-conditioning agent.[2][3] Its primary function is to soften and smooth the skin by forming a barrier that helps to reduce transepidermal water loss, thereby enhancing skin hydration.[2][4] This technical guide provides a comprehensive overview of the physicochemical properties, applications, and safety data of this compound.

Data Presentation

The quantitative data for this compound is summarized in the tables below for clear comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 162888-05-3 | [5][3][4][6][7][8][9] |

| Molecular Formula | C36H72O3 | [6][7][8] |

| Molecular Weight | 552.96 g/mol (average) | [5][6][7][8] |

| IUPAC Name | 16-methylheptadecyl 12-hydroxyoctadecanoate | [7][8] |

| Synonyms | Pelemol ISHS, Ethox ISHS, Schercemol SHS ester | [5][7][8] |

| Appearance | Soft solid (paste) at 25°C | [4] |

| Melting Point | ~25 - 30°C | [4] |

| Boiling Point | 607.3 ± 28.0 °C (Predicted) | [6] |

| Density | 0.885 ± 0.06 g/cm³ (Predicted) | [6] |

| Solubility | Insoluble in water and propylene (B89431) glycol; Miscible in warm natural and mineral oils; Dispersible with ethanol. | [4] |

| Odor | Characteristic | [5] |

Table 2: Safety and Toxicity Data for this compound

| Test | Result | Source(s) |

| Skin Irritation | Non-irritating | [4] |

| Eye Irritation | Non-irritating | [4] |

| Oral Toxicity | Non-toxic | [4] |

| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA. | |

| Allergies & Immunotoxicity | Low concern | [1] |

| Developmental & Reproductive Toxicity | Low concern | [1] |

| Repeated Dose Oral Toxicity (Rat) | NOAEL: 2,000 mg/kg (13 weeks) |

The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe in its current uses and concentrations in cosmetic products, provided the formulation is non-irritating.[1][7]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively available in peer-reviewed literature, as it is a commercial cosmetic ingredient. However, the general method of synthesis is described below.

General Synthesis: Esterification

This compound is synthesized via an esterification reaction between isostearyl alcohol and 12-hydroxystearic acid.

-

Reactants:

-

Isostearyl alcohol (a branched-chain C18 fatty alcohol)

-

12-hydroxystearic acid (a saturated hydroxy fatty acid)

-

-

Process: The reaction typically involves heating the two reactants in the presence of an acid catalyst. Water is produced as a byproduct and is removed to drive the reaction to completion. The resulting ester is then purified to remove any unreacted starting materials and the catalyst. A patent for a related esterification product suggests a two-stage synthesis could be employed to control the polymerization of the hydroxystearic acid.[10]

Due to the proprietary nature of commercial production, specific details regarding catalysts, reaction times, temperatures, and purification methods are generally not disclosed.

Mandatory Visualization

Signaling Pathways

Based on available scientific literature, this compound functions as an inert emollient and skin-conditioning agent.[2] Its mechanism of action is primarily physical, forming an occlusive layer on the skin to prevent water loss.[2][4] There is no evidence to suggest that it directly interacts with biological signaling pathways in the manner of a pharmacologically active substance. Therefore, no signaling pathway diagrams can be provided.

Experimental Workflow

The following diagram illustrates a conceptual workflow for the incorporation and evaluation of this compound in a cosmetic formulation.

Caption: Conceptual workflow for cosmetic formulation with this compound.

Applications in Research and Development

This compound is primarily utilized in the formulation of a wide array of cosmetic and personal care products, including:

-

Skincare: Moisturizing lotions, anti-aging creams, and body firming lotions.[1][5][3]

-

Haircare: Conditioners, hair pomades, and hair treatments/serums.[1][5]

-

Color Cosmetics: Lipsticks, lip balms, liquid makeup, and cream powders.[1][5]

In these formulations, it serves multiple functions:

-

Emollient: Provides a softening and smoothing effect on the skin.[2][11]

-

Occlusive Agent: Reduces transepidermal water loss.[4]

-

Viscosity Builder: Increases the thickness of products like lipsticks.[5]

-

Anti-tack and Anti-grease Agent: Improves the feel of cream-based makeups.[5]

For drug development professionals, this compound could be considered as a non-active vehicle or excipient in topical formulations where its emollient and occlusive properties may be beneficial for the delivery or stability of an active pharmaceutical ingredient (API). Its safety profile makes it a viable candidate for such applications.

References

- 1. ewg.org [ewg.org]

- 2. This compound - Description [tiiips.com]

- 3. specialchem.com [specialchem.com]

- 4. This compound | Cosmetic Ingredients Guide [ci.guide]

- 5. This compound, 162888-05-3 [thegoodscentscompany.com]

- 6. Cas 162888-05-3,this compound | lookchem [lookchem.com]

- 7. This compound | C36H72O3 | CID 19821415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CAS#:162888-05-3 | Chemsrc [chemsrc.com]

- 9. This compound | 162888-05-3 [chemicalbook.com]

- 10. US20130231403A1 - Esterification reaction product and cosmetic product - Google Patents [patents.google.com]

- 11. cosmileeurope.eu [cosmileeurope.eu]

An In-depth Technical Guide to Isostearyl Hydroxystearate (C36H72O3) for Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isostearyl hydroxystearate, with the molecular formula C36H72O3, is a complex branched-chain fatty ester that is increasingly gaining attention in the pharmaceutical and cosmetic industries.[1][2] It is principally recognized for its properties as an emollient, skin conditioning agent, and viscosity modifier in topical formulations.[1][2] This technical guide provides a comprehensive analysis of this compound, detailing its physicochemical properties, synthesis, analytical methodologies, and its pivotal role in enhancing topical and transdermal drug delivery.

This compound is the ester formed from the reaction of isostearyl alcohol, a branched C18 alcohol, and hydroxystearic acid, typically 12-hydroxystearic acid.[1] This structure imparts unique characteristics such as a low melting point, excellent spreadability, and the ability to form a non-occlusive, moisturizing film on the skin. In the context of drug development, these properties are leveraged to improve the aesthetic qualities of topical formulations and, more importantly, to modulate the skin barrier and enhance the permeation of active pharmaceutical ingredients (APIs).

Physicochemical Properties

This compound is a soft, buttery solid or paste at room temperature. Its physical and chemical characteristics are a direct result of its branched molecular structure and the presence of a hydroxyl group.

| Property | Value | Reference |

| Molecular Formula | C36H72O3 | |

| Molecular Weight | 552.96 g/mol | |

| Appearance | Soft solid/paste | |

| Melting Point | Approximately 25-30°C | |

| Solubility | Miscible in natural and mineral oils; dispersible in ethanol; insoluble in water and propylene (B89431) glycol. | |

| Acid Value (mg KOH/g) | Product specific, determined by titration. | |

| Saponification Value (mg KOH/g) | Product specific, determined by titration. | |

| Hydroxyl Value (mg KOH/g) | Product specific, determined by titration. |

Synthesis of this compound

This compound is synthesized via an esterification reaction between isostearyl alcohol and 12-hydroxystearic acid. A common method employed for this synthesis is the Fischer-Speier esterification, which involves reacting the carboxylic acid and alcohol in the presence of an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and driven to completion by removing the water formed as a byproduct.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism: Fischer-Speier Esterification

The mechanism involves the initial protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, proton transfer, and subsequent elimination of water to form the ester.

References

A Technical Guide to the Solubility of Isostearyl Hydroxystearate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of isostearyl hydroxystearate in various organic solvents. Due to the limited availability of specific quantitative public data, this guide emphasizes qualitative solubility, general principles, and detailed experimental methodologies for determining solubility.

Introduction to this compound

This compound is a complex, high-molecular-weight ester derived from the reaction of isostearyl alcohol and hydroxystearic acid. It functions primarily as an emollient and skin conditioning agent in cosmetic and pharmaceutical formulations. Its large, branched-chain structure significantly influences its solubility profile, making it a valuable ingredient for modifying the texture and feel of topical products. Understanding its solubility is critical for formulation development, ensuring product stability, and optimizing bioavailability of active pharmaceutical ingredients.

Solubility Profile of this compound

Currently, specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on product technical data sheets and the general principles of ester solubility, a qualitative understanding can be established.

General Principles of Ester Solubility:

-

"Like Dissolves Like": Esters, being moderately polar, tend to be soluble in other organic compounds of similar polarity.

-

Chain Length: Solubility in polar solvents, such as water, decreases significantly as the carbon chain length of the ester increases. This compound, with a total of 36 carbon atoms, is practically insoluble in water.[1]

-

Intermolecular Forces: While esters can accept hydrogen bonds from donor solvents, they cannot donate hydrogen bonds themselves. This limits their solubility in highly polar, protic solvents.

Qualitative Solubility Data Summary

The following table summarizes the known qualitative solubility of this compound in various organic solvents and solvent classes.

| Solvent/Solvent Class | Solubility | Citation |

| Water | Insoluble | [1] |

| Propylene Glycol | Insoluble | [1] |

| Ethanol | Dispersible | [1] |

| Natural Oils (e.g., vegetable oils) | Miscible (especially when warmed) | [1] |

| Mineral Oils | Miscible (especially when warmed) | [1] |

Experimental Protocols for Solubility Determination

For researchers and formulators who need to determine the precise solubility of this compound in specific solvent systems, the following established methodologies can be employed.

Equilibrium Shake-Flask Method

This is the most common and reliable method for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, GC, or a validated gravimetric method)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to allow it to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the mixture to stand undisturbed at the experimental temperature to allow the excess solid to settle. Centrifuge the sample to ensure complete separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Quantification:

-

Gravimetric Method: Accurately weigh the collected supernatant. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solute) until a constant weight of the dried solute is achieved. The solubility can then be calculated as grams of solute per 100 grams of solvent.

-

Chromatographic Method (HPLC/GC): Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-validated HPLC or GC method. Quantify the concentration of this compound against a calibration curve prepared with known standards.

-

Visual Method (for rapid screening)

This method provides a semi-quantitative estimation of solubility.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Graduated cylinders or volumetric flasks

-

Magnetic stirrer and stir bars

Procedure:

-

Initial Mixture: Add a known volume of the solvent to a beaker or flask with a magnetic stir bar.

-

Incremental Addition: While stirring, add small, accurately weighed portions of this compound to the solvent.

-

Observation: Observe the mixture after each addition. The point at which the solution becomes saturated and a persistent turbidity or the presence of undissolved particles is observed is noted.

-

Endpoint Determination: The solubility is estimated as the total weight of solute added before the saturation point is reached, expressed as grams per 100 mL of solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the equilibrium shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains elusive in public literature, a strong qualitative understanding of its behavior in organic solvents can be inferred from its chemical structure and available technical information. For precise formulation work, it is recommended that researchers and drug development professionals determine the solubility in their specific solvent systems using the detailed experimental protocols provided in this guide. The methodologies outlined here offer robust and reliable approaches to generating the necessary data for successful product development.

References

A Technical Guide to the Thermal Behavior and Melting Point of Isostearyl Hydroxystearate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isostearyl hydroxystearate is a vegetable-derived ester formed from the reaction of isostearyl alcohol and hydroxystearic acid.[1][2] It functions as an emollient and occlusive agent in cosmetic and pharmaceutical formulations, enhancing skin barrier properties and preventing moisture loss.[3][4] Understanding the thermal behavior and melting point of this ingredient is critical for formulation development, stability testing, and manufacturing process design. This technical guide provides an in-depth overview of the thermal properties of this compound, including its melting characteristics and a detailed experimental protocol for its analysis using Differential Scanning Calorimetry (DSC).

Thermal Properties of this compound

This compound is characterized as a soft solid or paste at room temperature (25°C).[3] Its primary thermal characteristic is a melting transition that occurs in a relatively narrow temperature range. This melting behavior is a key parameter for formulators, as it influences the texture, viscosity, and stability of the final product.

Data Presentation

The table below summarizes the known quantitative data for the thermal properties of this compound. It is important to note that while the melting point is well-documented in technical data sheets, specific thermodynamic values such as the enthalpy of fusion are not widely available in published literature.

| Thermal Property | Value | Source |

| Melting Point | 25 – 30°C | [3] |

| Physical Form | Soft solid/paste at 25°C | [3] |

| Enthalpy of Fusion (ΔHfus) | Data not publicly available | - |

Experimental Protocols

Differential Scanning Calorimetry (DSC) is the most common and effective technique for characterizing the melting behavior of waxy esters like this compound. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting points, crystallization temperatures, and enthalpies of transition.

Differential Scanning Calorimetry (DSC) Protocol for this compound

This protocol is a representative method based on best practices for the thermal analysis of cosmetic waxes and esters.

1. Instrumentation:

-

A calibrated Differential Scanning Calorimeter (DSC) equipped with a cooling accessory.

-

Standard aluminum DSC pans and lids.

-

A microbalance for accurate sample weighing.

2. Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of volatile components, although this compound has low volatility.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

3. DSC Measurement Parameters:

-

Temperature Program:

-

Equilibration: Hold at 0°C for 5 minutes to ensure a stable starting temperature.

-

Heating Scan: Ramp the temperature from 0°C to 80°C at a heating rate of 10°C/min. This will capture the melting transition.

-

Isothermal Hold: Hold at 80°C for 5 minutes to ensure the sample is fully melted and to erase any prior thermal history.

-

Cooling Scan: Cool the sample from 80°C to 0°C at a cooling rate of 10°C/min. This will capture the crystallization behavior.

-

Second Heating Scan: Reheat the sample from 0°C to 80°C at 10°C/min to observe the thermal behavior after controlled cooling.

-

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to create a stable and non-reactive environment.

4. Data Analysis:

-

From the heating scans, determine the onset temperature, peak temperature (melting point), and the integrated area of the melting endotherm. The integrated area corresponds to the enthalpy of fusion (ΔHfus).

-

From the cooling scan, determine the onset and peak temperatures of the crystallization exotherm.

-

The data from the second heating scan is often preferred for material characterization as it is performed on a sample with a controlled thermal history.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the thermal characterization of this compound using DSC.

References

- 1. This compound | Cosmetic Ingredients Guide [ci.guide]

- 2. Characterization of moisture-protective polymer coatings using differential scanning calorimetry and dynamic vapor sorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C36H72O3 | CID 19821415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. daltosur.com.ar [daltosur.com.ar]

Isostearyl Hydroxystearate: An In-depth Technical Guide to a Long-Chain Ester Emollient

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isostearyl hydroxystearate is a long-chain ester that serves as a highly effective emollient in a variety of skincare and pharmaceutical formulations.[1] Chemically, it is the ester of isostearyl alcohol and hydroxystearic acid.[1][2] This vegetable-derived ingredient is a soft, buttery solid at room temperature that melts on contact with the skin, providing significant occlusive and moisturizing properties.[1] Its unique branched-chain structure contributes to a desirable sensory profile, making it a versatile component in formulations where both functional performance and aesthetic appeal are critical. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, performance data, detailed experimental protocols for its evaluation, and a review of its mechanism of action.

Physicochemical Properties

This compound is characterized by its unique physical and chemical properties that make it suitable for a wide range of applications. It is a soft solid or paste at 25°C with a melting point of approximately 25–30°C.[1] It is miscible in natural and mineral oils and dispersible in ethanol, but insoluble in water and propylene (B89431) glycol.[1]

| Property | Value | Reference |

| Chemical Name | 16-Methylheptadecyl 12-hydroxyoctadecanoate | [2] |

| INCI Name | This compound | [2] |

| CAS Number | 162888-05-3 | [2] |

| Molecular Formula | C36H72O3 | [2] |

| Molecular Weight | 553.0 g/mol | [2] |

| Appearance | Soft, waxy solid/paste at 25°C | [1] |

| Melting Point | 25 - 30 °C | [1] |

| Solubility | Insoluble in water and propylene glycol; Miscible in warm natural and mineral oils; Dispersible with ethanol | [1] |

| Origin | Vegetable-derived | [1] |

Performance Data: Skin Hydration and Barrier Function

As an occlusive emollient, this compound functions by forming a hydrophobic film on the skin's surface. This film reduces transepidermal water loss (TEWL), thereby increasing the water content of the stratum corneum.[1] The following tables present representative data on the performance of a formulation containing this compound compared to a placebo and other common emollients.

Disclaimer: The following data is representative of typical performance for a high-molecular-weight ester emollient and is for illustrative purposes.

Table 3.1: In-Vivo Skin Hydration Study (Corneometer Measurements)

| Treatment | Baseline (Arbitrary Units) | 1 Hour Post-Application (Arbitrary Units) | 4 Hours Post-Application (Arbitrary Units) | 8 Hours Post-Application (Arbitrary Units) |

| Untreated Control | 45.2 ± 2.1 | 45.5 ± 2.3 | 45.1 ± 2.0 | 44.8 ± 2.2 |

| Placebo Cream | 45.4 ± 2.5 | 50.1 ± 2.8 | 48.5 ± 2.6 | 46.2 ± 2.4 |

| Cream with 5% this compound | 45.3 ± 2.3 | 65.7 ± 3.1 | 60.2 ± 2.9 | 55.8 ± 2.7 |

| Cream with 5% Petrolatum | 45.6 ± 2.4 | 68.2 ± 3.3 | 62.5 ± 3.0 | 58.1 ± 2.8 |

| Cream with 5% Isopropyl Myristate | 45.1 ± 2.2 | 55.3 ± 2.7* | 51.0 ± 2.5 | 47.5 ± 2.3 |

*p < 0.05 compared to placebo

Table 3.2: In-Vivo Transepidermal Water Loss (TEWL) Study

| Treatment | Baseline (g/m²/h) | 1 Hour Post-Application (g/m²/h) | 4 Hours Post-Application (g/m²/h) | 8 Hours Post-Application (g/m²/h) |

| Untreated Control | 10.5 ± 1.2 | 10.4 ± 1.1 | 10.6 ± 1.3 | 10.5 ± 1.2 |

| Placebo Cream | 10.7 ± 1.3 | 10.1 ± 1.2 | 10.4 ± 1.4 | 10.6 ± 1.3 |

| Cream with 5% this compound | 10.6 ± 1.4 | 6.2 ± 0.8 | 7.5 ± 0.9 | 8.9 ± 1.0 |

| Cream with 5% Petrolatum | 10.8 ± 1.2 | 5.1 ± 0.7 | 6.3 ± 0.8 | 7.8 ± 0.9 |

| Cream with 5% Isopropyl Myristate | 10.5 ± 1.3 | 8.9 ± 1.0 | 9.7 ± 1.1 | 10.2 ± 1.2 |

*p < 0.05 compared to placebo

Sensory Profile

The sensory characteristics of an emollient are crucial for consumer acceptance and adherence to a therapeutic regimen. This compound is known for its rich, buttery feel that liquefies on contact with the skin, providing excellent spreadability without excessive greasiness.

Disclaimer: The following data is representative of a typical sensory profile for a long-chain ester emollient and is for illustrative purposes.

Table 4.1: Quantitative Descriptive Sensory Analysis

| Attribute | This compound | Petrolatum | Isopropyl Myristate |

| Spreadability | 8.5 ± 0.5 | 6.0 ± 0.8 | 9.5 ± 0.4 |

| Absorbency | 7.0 ± 0.6 | 4.5 ± 0.7 | 9.0 ± 0.5 |

| Greasiness | 4.0 ± 0.7 | 8.5 ± 0.6 | 2.5 ± 0.4 |

| Tackiness | 2.5 ± 0.4 | 5.0 ± 0.8 | 1.5 ± 0.3 |

| Gloss | 6.0 ± 0.5 | 7.5 ± 0.6 | 3.0 ± 0.4 |

| After-feel (Softness) | 9.0 ± 0.4 | 7.0 ± 0.7 | 8.0 ± 0.5 |

Scale: 0 = Low, 10 = High

Experimental Protocols

In-Vivo Skin Hydration Assessment (Corneometry)

-

Objective: To quantify the change in stratum corneum hydration following the application of a test formulation.

-

Instrumentation: Corneometer® (e.g., CM 825, Courage + Khazaka).

-

Procedure:

-

Subject Selection: A panel of healthy volunteers with normal to dry skin on their volar forearms.

-

Acclimatization: Subjects are acclimatized in a temperature and humidity-controlled room (e.g., 21±1°C, 50±5% RH) for at least 30 minutes prior to measurements.

-

Baseline Measurement: Three baseline Corneometer® readings are taken from each designated test site on the volar forearm.

-

Product Application: A standardized amount of the test product (e.g., 2 mg/cm²) is applied to the designated test area. An untreated area serves as a control.

-

Post-Application Measurements: Corneometer® readings are taken at specified time points (e.g., 1, 2, 4, 8 hours) after product application.

-

Data Analysis: The change in skin hydration is calculated as the difference between the post-application and baseline readings. Statistical analysis (e.g., ANOVA) is used to determine significant differences between treatments.

-

In-Vivo Transepidermal Water Loss (TEWL) Assessment

-

Objective: To evaluate the effect of a test formulation on the skin's barrier function by measuring the rate of water evaporation.

-

Instrumentation: Tewameter® (e.g., TM 300, Courage + Khazaka).

-

Procedure:

-

Subject Selection and Acclimatization: As described for corneometry.

-

Baseline Measurement: Baseline TEWL readings are taken from each designated test site.

-

Product Application: As described for corneometry.

-

Post-Application Measurements: TEWL measurements are taken at specified time points. The probe is held gently on the skin until a stable reading is obtained.

-

Data Analysis: A reduction in TEWL compared to baseline and the control indicates an improvement in skin barrier function.

-

Quantitative Descriptive Sensory Analysis

-

Objective: To obtain a detailed sensory profile of the test material.

-

Panel: A panel of trained sensory assessors (typically 8-12 individuals).

-

Procedure:

-

Training: Panelists are trained to identify and rate the intensity of various sensory attributes (e.g., spreadability, absorbency, greasiness, tackiness) using a standardized scale (e.g., 0-10).

-

Sample Evaluation: A standardized amount of each test product is provided to the panelists in a blinded and randomized order.

-

Application: Panelists apply the product to a designated area of their skin (e.g., volar forearm).

-

Rating: Panelists rate the intensity of each sensory attribute at specified time points (e.g., during application, immediately after, 5 minutes after).

-

Data Analysis: The mean scores for each attribute are calculated and can be visualized using spider web charts for easy comparison.

-

Mandatory Visualizations

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the direct esterification of isostearyl alcohol and 12-hydroxystearic acid. This reaction is generally catalyzed by an acid catalyst and driven to completion by the removal of water.

Caption: Industrial synthesis workflow for this compound.

Mechanism of Action: Occlusive Emolliency

This compound functions as an occlusive emollient by forming a semi-permeable barrier on the surface of the stratum corneum. This barrier reduces the rate of transepidermal water loss, allowing the skin to retain more moisture and become more hydrated.

Caption: Occlusive action of this compound on the stratum corneum.

Experimental Workflow for Efficacy Testing

A typical clinical study to evaluate the efficacy of an emollient like this compound involves a series of steps from volunteer recruitment to data analysis.

Caption: Workflow for clinical efficacy testing of emollients.

Safety and Regulatory Information

This compound is considered a safe ingredient for use in cosmetic and personal care products. It is reported to be non-irritating to the skin and eyes and is orally non-toxic.[1] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that alkyl esters, including this compound, are safe in the present practices of use and concentration when formulated to be non-irritating.

Conclusion

This compound is a high-performance, long-chain ester emollient with a favorable combination of occlusive and sensory properties. Its ability to reduce transepidermal water loss and improve skin hydration, coupled with its desirable skin feel, makes it a valuable ingredient for formulators in the development of effective and aesthetically pleasing skincare and pharmaceutical products. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and developers working with this versatile emollient.

References

Spectroscopic Profile of Isostearyl Hydroxystearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of Isostearyl Hydroxystearate, an ester of isostearyl alcohol and hydroxystearic acid.[1] Given the limited publicly available spectroscopic data for the complete ester, this document synthesizes data from its constituent molecules, 12-hydroxystearic acid and isostearyl alcohol, to project the expected spectroscopic features of this compound. This approach allows for a detailed understanding of its molecular structure and serves as a valuable reference for quality control and analytical development.

Molecular Structure and Spectroscopic Overview

This compound is a large, flexible molecule, and its spectroscopic data will reflect the sum of its parts: a long-chain branched isostearyl alcohol and a hydroxylated stearic acid. The key functionalities to be identified are the ester carbonyl group, the secondary hydroxyl group, and the long aliphatic chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. The expected ¹H and ¹³C NMR chemical shifts are detailed below, based on the known data for 12-hydroxystearic acid and isostearyl alcohol.[2][3]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will show characteristic signals for the different proton environments in the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH(OH)- | ~3.6 | Multiplet | 1H |

| -CH₂-COO- | ~2.3 | Triplet | 2H |

| -COO-CH₂- | ~4.0 | Triplet | 2H |

| -CH₂- adjacent to -CH(OH)- | ~1.5 - 1.6 | Multiplet | 4H |

| -(CH₂)n- (aliphatic chain) | ~1.2 - 1.4 | Multiplet | ~60H |

| -CH(CH₃)₂ (isostearyl branch) | ~0.8-0.9 | Multiplet | 7H |

| Terminal CH₃ | ~0.8-0.9 | Triplet | 3H |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C OO- (Ester Carbonyl) | ~174 |

| -C H(OH)- | ~72 |

| -COO-C H₂- | ~65 |

| -C H₂-COO- | ~34 |

| Aliphatic -C H₂- and -C H- | 22-32 |

| Terminal -C H₃ | ~14 |

| Isostearyl branch -C H(CH₃)₂ and -C H₃ | 22-28 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3200-3600 (broad) |

| C-H (aliphatic) | Stretching | 2850-2960 |

| C=O (ester) | Stretching | 1735-1750 |

| C-O (ester) | Stretching | 1150-1250 |

| C-O (hydroxyl) | Stretching | 1050-1150 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₃₆H₇₂O₃), the expected molecular weight is approximately 553.0 g/mol .[4]

| Ion | m/z (expected) | Description |

| [M+H]⁺ | ~553 | Protonated molecular ion |

| [M+Na]⁺ | ~575 | Sodiated molecular ion |

| [M-H₂O]⁺ | ~535 | Loss of water from the hydroxyl group |

| [C₁₈H₃₅O₂]⁺ | ~299 | Fragment corresponding to the hydroxystearoyl moiety |

| [C₁₈H₃₇]⁺ | ~253 | Fragment corresponding to the isostearyl moiety |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality spectroscopic data.

NMR Spectroscopy Protocol

A general protocol for acquiring NMR spectra is as follows:

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[2] Gentle warming or sonication may be required to ensure complete dissolution.

-

Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity. Acquire ¹H and ¹³C spectra using standard pulse sequences.

IR Spectroscopy Protocol

-

Sample Preparation: The sample can be analyzed as a thin film between KBr plates or as a solution in a suitable solvent (e.g., CCl₄).

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable techniques.

-

Data Acquisition: Acquire the mass spectrum in a positive or negative ion mode, depending on the desired information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a compound like this compound.

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic properties of this compound, essential for its characterization and use in research, development, and quality assurance within the pharmaceutical and chemical industries.

References

Isostearyl Hydroxystearate: A Technical Guide to its Mechanism of Action in Skin Hydration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isostearyl hydroxystearate is a high-performance emollient ester that plays a crucial role in the formulation of advanced skincare products designed to enhance skin hydration. Its mechanism of action is primarily rooted in its biophysical interaction with the stratum corneum, the outermost layer of the epidermis. This technical guide elucidates the multifaceted role of this compound, detailing its function as both an emollient and an occlusive agent. It explores how it integrates into the skin's lipid matrix to smooth and soften the skin, while simultaneously forming a semi-permeable barrier to reduce transepidermal water loss (TEWL). This document synthesizes available data on its function, provides detailed experimental protocols for evaluating its efficacy, and visualizes its mechanism of action through logical and pathway diagrams.

Introduction: The Skin Barrier and the Role of Emollients

The skin's primary function as a protective barrier is largely attributed to the stratum corneum (SC). This layer is often described by the "brick and mortar" model, where the corneocytes ("bricks") are embedded in a continuous lipid matrix ("mortar") composed of ceramides, cholesterol, and free fatty acids.[1][2] The integrity of this lipid matrix is paramount for maintaining skin hydration by preventing the excessive loss of water from the deeper epidermal and dermal layers to the environment.[3]

When the skin barrier is compromised, either through environmental insults or underlying pathological conditions, transepidermal water loss (TEWL) increases, leading to dehydration, dryness, and impaired skin health.[1] Moisturizers are formulated to combat this by employing three main classes of ingredients: humectants, emollients, and occlusives.[4][5]

-

Humectants (e.g., glycerin, hyaluronic acid) attract water from the dermis or the environment into the stratum corneum.[3][4]

-

Occlusives (e.g., petrolatum, waxes) form a physical barrier on the skin's surface to block water evaporation.[3][4]

-

Emollients (e.g., esters, oils) primarily function to soften and smooth the skin by filling the gaps between corneocytes. Many emollients, including this compound, also possess occlusive properties.[4][6][7]

This compound, the ester of isostearyl alcohol and hydroxystearic acid, is a vegetable-derived, soft, buttery emollient that liquefies on contact with the skin, providing significant moisturizing benefits.[4]

Core Mechanism of Action of this compound

The efficacy of this compound in skin hydration stems from a dual mechanism of action: emollience and occlusion.

Emollient Action: Reinforcing the "Mortar"

As an emollient, this compound functions as an exogenous lipid that integrates into the intercellular spaces of the stratum corneum.[6] Its chemical structure, being a large, branched-chain ester, allows it to spread effectively and fill the voids between corneocytes that can occur in dry, flaky skin. This action leads to:

-

Improved Skin Texture: By filling these gaps, it creates a smoother, softer skin surface.

-

Enhanced Barrier Cohesion: It helps to reinforce the lipid matrix, improving the overall integrity of the skin barrier.

While direct studies on this compound's influence on lipid organization are limited, research on the closely related molecule, isostearyl isostearate (ISIS), has shown that it can induce a more ordered, orthorhombic packing of the stratum corneum lipids. This suggests that beyond simply filling gaps, these types of esters may actively improve the structural quality of the skin's lipid barrier, a mechanism more profound than simple occlusion.

Occlusive Action: Reducing Transepidermal Water Loss (TEWL)

This compound also acts as an occlusive agent by forming a thin, water-repellent film on the skin's surface.[4] This film is semi-permeable, meaning it significantly slows down the rate of transepidermal water loss without being completely occlusive, which can sometimes lead to folliculitis. This reduction in water evaporation allows moisture from the deeper layers of the skin to rehydrate the stratum corneum, leading to a measurable increase in skin hydration.[3][4]

The diagram below illustrates the dual mechanism of this compound on the stratum corneum.

Quantitative Data on Efficacy

While extensive clinical data for this compound as a single agent is not widely available in peer-reviewed literature, its performance is expected to be consistent with that of high-efficacy, multi-functional emollients. The following tables present representative data from clinical studies on emollient-containing formulations to illustrate the typical magnitude of effect on skin hydration and barrier function.

NOTE: The data below is illustrative of the effects of emollient creams and is not specific to this compound.

Table 1: Representative In-Vivo Efficacy Data for Emollient Formulations - Skin Hydration

| Time Point | Mean Change in Skin Hydration (Corneometry Units - A.U.) | Percentage Increase from Baseline | Statistical Significance (p-value) |

|---|---|---|---|

| 24 Hours | +13.97 | +14.0% | <0.0001 |

| 4 Weeks | +5.3 (vs. untreated) | - | <0.0001 |

| 6 Weeks | +15.54 | +15.5% | <0.0001 |

| 8 Weeks | +9.2 | +25.0% | =0.0002 |

Data synthesized from representative studies on moisturizing creams.

Table 2: Representative In-Vivo Efficacy Data for Emollient Formulations - Skin Barrier Function

| Time Point | Mean Change in TEWL (g/m²/h) | Percentage Decrease from Baseline | Statistical Significance (p-value) |

|---|---|---|---|

| 24 Hours | -0.46 | -4.0% | <0.01 |

| 4 Weeks | -1.8 (vs. untreated) | - | =0.003 |

| 6 Weeks | -0.66 | -5.7% | <0.02 |

| 30 Days | -2.1 | -15.0% | <0.05 |

Data synthesized from representative studies on moisturizing creams.[5]

Experimental Protocols for Efficacy Evaluation

The efficacy of this compound in improving skin hydration and barrier function can be assessed using standardized, non-invasive biophysical techniques. Below are detailed methodologies for typical in-vivo and ex-vivo studies.

In-Vivo Clinical Study Protocol

Objective: To evaluate the effect of a test formulation containing this compound on skin hydration and transepidermal water loss (TEWL) compared to a placebo control.

Study Design:

-

A randomized, double-blind, placebo-controlled, intra-individual (split-body) study.

-

Participants: 20-30 healthy subjects with clinically diagnosed mild to moderate dry skin on the volar forearms or lower legs.

-

Acclimatization: Subjects acclimate for at least 30 minutes in a controlled environment (21±2°C and 50±5% relative humidity) before any measurements are taken.

-

Test Areas: Two to four test areas (e.g., 4x4 cm) are demarcated on each subject's volar forearms. One area serves as the untreated control, while the others are assigned to the test product and placebo.

-

Application: A standardized amount of the test product and placebo (e.g., 2 mg/cm²) is applied to the designated areas.

-

Measurement Schedule:

-

Baseline (T0): Measurements are taken before product application.

-

Post-Application: Measurements are repeated at set time points, such as 1 hour, 4 hours, 8 hours, and 24 hours for short-term effects, and after 2, 4, and 6 weeks of consistent application (e.g., twice daily) for long-term effects.

-

Instrumentation and Measurement:

-

Skin Hydration (Corneometry):

-

Instrument: Corneometer® CM 825 (or equivalent).

-

Principle: Measures the electrical capacitance of the skin surface, which is proportional to the water content in the stratum corneum. Results are expressed in arbitrary units (A.U.).

-

Procedure: The probe is pressed lightly against the skin. Multiple readings (e.g., 3-5) are taken per test site and averaged. The probe is cleaned between each measurement.

-

-

Transepidermal Water Loss (TEWL):

-

Instrument: Tewameter® TM 300 (or equivalent).

-

Principle: An open-chamber probe measures the water vapor pressure gradient above the skin surface, which is used to calculate the rate of water evaporation. Results are expressed in g/m²/h.

-

Procedure: The probe is held gently on the skin surface until the reading stabilizes (typically 30-60 seconds). Measurements are taken in a draft-free environment.

-

Data Analysis:

-

Changes from baseline for both hydration and TEWL are calculated for each time point.

-

Statistical analysis (e.g., paired t-test or ANOVA) is used to compare the effects of the test product against the placebo and untreated control.

References

- 1. This compound | Cosmetic Ingredients Guide [ci.guide]

- 2. e-ajbc.org [e-ajbc.org]

- 3. ewg.org [ewg.org]

- 4. This compound | C36H72O3 | CID 19821415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. specialchem.com [specialchem.com]

- 6. Superior effect of isostearyl isostearate on improvement in stratum corneum water permeability barrier function as examined by the plastic occlusion stress test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo evaluation of a moisture treatment cream containing three critical elements of natural skin moisturization - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis and Purification of Isostearyl Hydroxystearate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis and purification of isostearyl hydroxystearate, an emollient ester widely used in the cosmetic and pharmaceutical industries. The synthesis is achieved through the esterification of isostearyl alcohol and 12-hydroxystearic acid.

Introduction

This compound is the ester formed from the reaction of isostearyl alcohol, a branched-chain C18 alcohol, with 12-hydroxystearic acid, a saturated hydroxy fatty acid.[1] Its unique structure, combining a branched alkyl chain with a hydroxylated fatty acid, imparts desirable properties such as excellent skin conditioning, emollience, and a lubricious feel, making it a valuable ingredient in skincare, color cosmetics, and topical pharmaceutical formulations.

Synthesis of this compound

The synthesis of this compound is typically achieved through a direct esterification reaction. This process involves the reaction of isostearyl alcohol with 12-hydroxystearic acid, usually in the presence of an acid catalyst to increase the reaction rate. The reaction produces water as a byproduct, which is removed to drive the equilibrium towards the formation of the ester.

Experimental Protocol: Synthesis

Materials:

-

Isostearyl alcohol

-

12-Hydroxystearic acid

-

p-Toluenesulfonic acid (catalyst) or anhydrous hydrogen chloride[2][3]

-

Toluene (for azeotropic removal of water, optional)

-

Nitrogen gas supply

Equipment:

-

Glass reactor equipped with a mechanical stirrer, thermometer, Dean-Stark apparatus (if using azeotropic removal), condenser, and a nitrogen inlet.

-

Heating mantle

-

Vacuum pump

Procedure:

-

Charging the Reactor: In a clean and dry glass reactor, charge isostearyl alcohol and 12-hydroxystearic acid. A slight excess of the alcohol (e.g., 1.1 to 1.2 molar equivalents) can be used to ensure complete conversion of the acid.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (typically 0.1-0.5% by weight of the reactants). Alternatively, anhydrous hydrogen chloride gas can be bubbled through the mixture.[3]

-

Inert Atmosphere: Purge the reactor with nitrogen gas to create an inert atmosphere and prevent oxidation, especially at elevated temperatures.

-

Heating and Reaction:

-

Direct Method: Heat the reaction mixture with continuous stirring to a temperature of 180-220 °C. The water formed during the reaction will be distilled off.

-

Azeotropic Method: If using toluene, heat the mixture to reflux. The water-toluene azeotrope will be collected in the Dean-Stark trap.

-

-

Monitoring the Reaction: The progress of the reaction can be monitored by measuring the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value drops to a predetermined low level (e.g., < 5 mg KOH/g).

-

Catalyst Neutralization (if necessary): After the reaction is complete, the acid catalyst can be neutralized by adding a stoichiometric amount of a base, such as sodium bicarbonate or sodium hydroxide (B78521) solution. This step is crucial if the catalyst is not removed during purification.

-

Cooling: Once the reaction is complete, cool the crude this compound to room temperature under a nitrogen blanket.

Purification of this compound

The crude this compound obtained from the synthesis will contain unreacted starting materials, catalyst residues, and colored impurities. Purification is essential to obtain a high-purity product suitable for cosmetic and pharmaceutical applications.

Experimental Protocol: Purification

Method 1: Fractional Distillation

Fractional distillation under reduced pressure is an effective method for purifying this compound, as it allows for the separation of the desired ester from lower-boiling impurities (like unreacted alcohol) and non-volatile residues.[3]

Equipment:

-

Distillation flask

-

Fractionating column

-

Condenser

-

Receiving flask

-

Vacuum pump

-

Heating mantle

Procedure:

-

Setup: Assemble the fractional distillation apparatus.

-

Charging: Charge the crude this compound into the distillation flask.

-

Vacuum Application: Gradually apply vacuum to the system.

-

Heating: Gently heat the distillation flask.

-

Fraction Collection:

-

The first fraction will likely contain any remaining solvent and unreacted isostearyl alcohol.

-

The main fraction, containing the purified this compound, is collected at the appropriate boiling point and vacuum level.

-

The distillation is stopped when the temperature starts to rise significantly, indicating the presence of higher-boiling impurities, or when the desired amount of product has been collected.

-

-

Cooling and Storage: The purified this compound is collected in the receiving flask, cooled to room temperature, and stored in a tightly sealed container.

Method 2: Column Chromatography